molecular formula C17H21N3O3 B6083129 N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

Cat. No. B6083129
M. Wt: 315.37 g/mol
InChI Key: HHOJJVGUYLAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s, but gained popularity as a recreational drug in the early 2000s. However, MDPV has also been studied for its potential scientific applications, particularly in the field of neuroscience.

Mechanism of Action

N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide works by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in the levels of these neurotransmitters. This results in a feeling of euphoria and increased energy, which are the main reasons for its recreational use. However, this mechanism of action also makes N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide a potentially useful tool for studying the role of these neurotransmitters in the brain.
Biochemical and Physiological Effects
N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause anxiety, paranoia, and hallucinations, which are common side effects of many drugs of abuse. However, these effects can also be useful in the study of the effects of neurotransmitters on the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide in lab experiments is its potent inhibition of DAT, which allows for the study of the role of dopamine in the brain. However, N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide also has a number of limitations, including its potential for abuse and its side effects. It is important to use caution when working with N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, and to follow all safety protocols.

Future Directions

There are a number of potential future directions for research on N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, including the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide could be used to study the effects of chronic drug use on the brain, and to develop new treatments for addiction. Finally, further research is needed to fully understand the potential risks and benefits of using N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide in lab experiments.

Synthesis Methods

N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide can be synthesized using a variety of methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine, followed by reduction with sodium borohydride. The Friedel-Crafts reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyridine, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been studied for its potential use in neuroscience research, particularly in the study of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine neurotransmission, and is a target for many drugs of abuse. N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to be a potent inhibitor of DAT, and has been used to study the mechanism of DAT inhibition.

properties

IUPAC Name

2-(dimethylamino)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-20(2)12-16(21)19-11-13-7-6-10-18-17(13)23-15-9-5-4-8-14(15)22-3/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJJVGUYLAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide

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